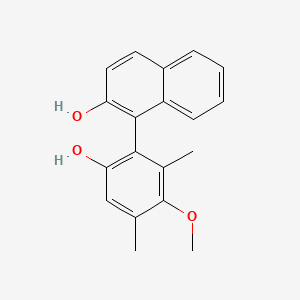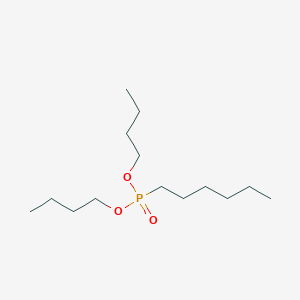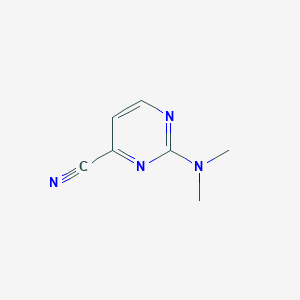
3'-b-C-Methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-b-C-Methyluridine is a modified nucleoside with significant biomedical importance. It is a derivative of uridine, a pyrimidine nucleoside, and is known for its potential in combating various diseases, including cancer, viral infections, and autoimmune disorders. This compound has garnered attention due to its unique structure and promising applications in scientific research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-b-C-Methyluridine involves several steps, starting with the protection of the 5’-hydroxyl group of uridine. The 3’-hydroxyl group is then oxidized to a ketone or activated for substitution reactions. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale production, an economical process is employed that includes the use of intermediates such as 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine. This method allows for efficient deprotection, isolation, and purification of the final product . The industrial production of 3’-b-C-Methyluridine ensures that the compound is available in sufficient quantities for research and therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-b-C-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties and efficacy.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .
Major Products: The major products formed from these reactions include various derivatives of 3’-b-C-Methyluridine, which are studied for their potential therapeutic applications. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
3’-b-C-Methyluridine has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic benefits.
Biology: In biological research, 3’-b-C-Methyluridine is studied for its role in RNA modification and its impact on gene expression. It is also used in the development of RNA-based therapies .
Medicine: In medicine, this compound is explored for its antiviral and anticancer properties. It has shown promise in inhibiting viral replication and modulating immune responses.
Industry: In the industrial sector, 3’-b-C-Methyluridine is utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 3’-b-C-Methyluridine involves its incorporation into RNA, where it can inhibit the activity of viral and bacterial nucleases by attacking the phosphate group. This inhibition prevents the replication of viruses and the formation of syncytia in cell cultures . Additionally, it modulates immune responses by affecting RNA synthesis and stability .
Comparaison Avec Des Composés Similaires
Uniqueness: Compared to these similar compounds, 3’-b-C-Methyluridine stands out due to its specific modifications at the 3’ position, which confer unique biological activities. Its ability to inhibit viral replication and modulate immune responses makes it a valuable compound in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) |
Clé InChI |
ABIRYGILOVDZHF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B15093383.png)

![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)


![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
